2',3'-Dideoxy-secouridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

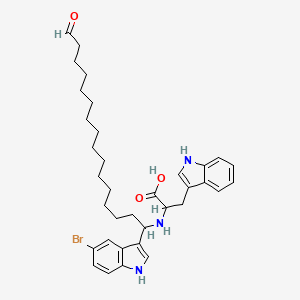

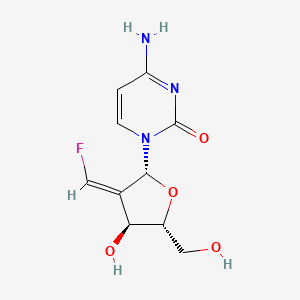

2’,3’-Dideoxy-secouridine is a synthetic nucleoside analogue that has garnered significant interest due to its potential applications in antiviral and anticancer research. This compound is structurally similar to naturally occurring nucleosides but lacks the hydroxyl groups at the 2’ and 3’ positions, which imparts unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-secouridine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate derivatives, where ribonucleoside 2’,3’-bisxanthates are prepared using bromoethane or 3-bromopropanenitrile as alkylating agents. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) to replace hazardous reagents like tributyltin hydride and azobisisobutyronitrile .

Industrial Production Methods

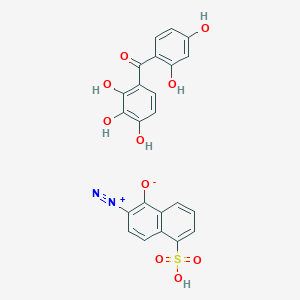

Industrial production of 2’,3’-Dideoxy-secouridine may involve enzymatic methods, such as using adenosine deaminase to transform 2’,3’-dideoxyadenosine into 2’,3’-dideoxyinosine. This method is advantageous due to its high yield and environmentally friendly nature .

Analyse Des Réactions Chimiques

Types of Reactions

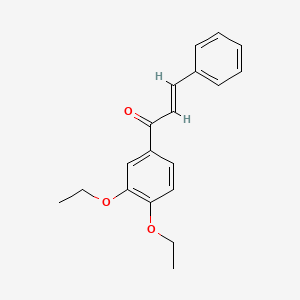

2’,3’-Dideoxy-secouridine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenation reactions can be performed using metal halides in solvents like dimethylformamide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Metal halides in dimethylformamide.

Major Products

Oxidation: Formation of uracil derivatives.

Reduction: Formation of deoxyuridine analogues.

Substitution: Formation of halogenated nucleosides.

Applications De Recherche Scientifique

Chemistry: Used as a precursor in the synthesis of other nucleoside analogues.

Medicine: Investigated for its potential as an antiviral and anticancer agent.

Industry: Utilized in the production of antiviral drugs and as a research tool in biochemical studies.

Mécanisme D'action

The mechanism of action of 2’,3’-Dideoxy-secouridine involves its incorporation into viral DNA during replication. This incorporation results in chain termination, effectively inhibiting the replication process. The compound targets viral reverse transcriptase enzymes, preventing the synthesis of viral DNA from RNA templates .

Comparaison Avec Des Composés Similaires

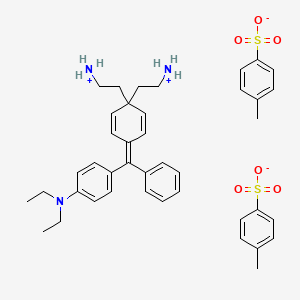

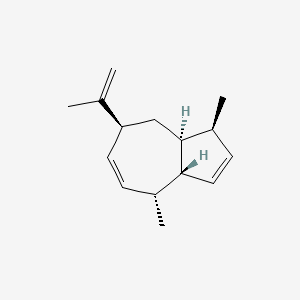

2’,3’-Dideoxy-secouridine is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:

2’,3’-Dideoxyadenosine: Another nucleoside analogue with antiviral properties.

2’,3’-Dideoxycytidine: Known for its use in HIV treatment.

2’,3’-Dideoxyinosine: Used as an antiviral agent in the treatment of HIV.

These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.

Propriétés

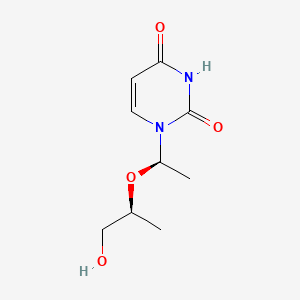

Numéro CAS |

130515-71-8 |

|---|---|

Formule moléculaire |

C9H14N2O4 |

Poids moléculaire |

214.22 g/mol |

Nom IUPAC |

1-[(1R)-1-[(2S)-1-hydroxypropan-2-yl]oxyethyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H14N2O4/c1-6(5-12)15-7(2)11-4-3-8(13)10-9(11)14/h3-4,6-7,12H,5H2,1-2H3,(H,10,13,14)/t6-,7+/m0/s1 |

Clé InChI |

CVDUCKNWPZFFFS-NKWVEPMBSA-N |

SMILES isomérique |

C[C@@H](CO)O[C@H](C)N1C=CC(=O)NC1=O |

SMILES canonique |

CC(CO)OC(C)N1C=CC(=O)NC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.